Bmpr2-IN-1

Kinase selectivity Chemical probe BMPR2 inhibition

Researchers investigating BMPR2-dependent signaling routinely face confounding off-target kinase effects that undermine target validation. Bmpr2-IN-1 (Compound 8a) directly addresses this with its macrocyclic scaffold, achieving exceptional selectivity (S35=0.01 at 1 µM across 468 kinases). • ATP-competitive BMPR2 inhibitor: IC50=506 nM (ADP-Glo), KD=83.5 nM (ITC) • >2,700-fold selectivity window over GSK3A/B vs. acyclic precursor; minimal engagement of FLT3, JNK1, RIOK2 • Entropy-driven binding enables direct thermodynamic comparison with acyclic analogs • Ideal for PAH and cancer target-validation studies where off-target minimization is critical Supplied as a white to off-white solid; batch-specific CoA provided with every order.

Molecular Formula C16H15N7O
Molecular Weight 321.34 g/mol
Cat. No. B12389431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBmpr2-IN-1
Molecular FormulaC16H15N7O
Molecular Weight321.34 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C1C=C4
InChIInChI=1S/C16H15N7O/c24-15-12-9-14(23-22-12)20-13-6-8-18-16(21-13)19-11-3-1-10(2-4-11)5-7-17-15/h1-4,6,8-9H,5,7H2,(H,17,24)(H3,18,19,20,21,22,23)
InChIKeyJZFLSWUCZKXSQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bmpr2-IN-1 (Compound 8a): Macrocyclic BMPR2 Inhibitor with Defined Potency and Selectivity for Targeted Research


Bmpr2-IN-1, also designated as Compound 8a, is a macrocyclic small molecule that functions as an ATP-competitive inhibitor of bone morphogenetic protein receptor type 2 (BMPR2) [1]. It was developed through a macrocyclization strategy applied to a promiscuous 3-amino-1H-pyrazole-based scaffold, yielding a constrained structure with enhanced target selectivity [1]. In biochemical assays, Bmpr2-IN-1 exhibits an IC50 of 506 nM in an ADP-Glo enzymatic assay and a binding affinity (KD) of 83.5 nM as measured by isothermal titration calorimetry (ITC) [1]. Its selectivity profile, assessed in a 468-kinase panel at 1 µM, yields a selectivity score (S35) of 0.01, indicating engagement of only a limited number of off-target kinases [1].

Why BMPR2 Inhibitors Are Not Interchangeable: The Case for Bmpr2-IN-1's Macrocyclic Scaffold


BMPR2 inhibitors represent a chemically and pharmacologically diverse class, with agents ranging from promiscuous type I receptor blockers (e.g., LDN-193189) to highly selective type II receptor inhibitors (e.g., CDD-1115, CDD-1653) and macrocyclic chemotypes like Bmpr2-IN-1 [1][2]. These molecules differ substantially in potency, selectivity, binding thermodynamics, and cellular activity [1][2]. For instance, the macrocyclic constraint in Bmpr2-IN-1 enforces a distinct three-dimensional conformation that alters its off-target profile and entropic binding contributions compared to acyclic analogs [1]. Consequently, substituting Bmpr2-IN-1 with another BMPR2 inhibitor without accounting for these specific biophysical and selectivity parameters may lead to confounding experimental results, particularly in studies requiring discrimination between BMPR2-dependent and -independent signaling or when assessing target engagement in cellular contexts [1][2].

Quantitative Differentiation of Bmpr2-IN-1: Head-to-Head and Cross-Study Comparisons


Selectivity Profile: Bmpr2-IN-1 Achieves S35 0.01 in 468-Kinase Panel, Surpassing Promiscuous Acyclic Precursor

Bmpr2-IN-1 demonstrates exceptional selectivity for BMPR2 compared to its acyclic precursor 1. When screened at 1 µM against a panel of 468 kinases, Bmpr2-IN-1 exhibited a selectivity score (S35) of 0.01, meaning it engaged only ~1% of kinases in the panel [1]. In stark contrast, the acyclic lead compound 1 is highly promiscuous, stabilizing 41 kinases with ΔTm >5 °C in DSF assays [1]. This selectivity enhancement is a direct consequence of macrocyclization, which restricts conformational flexibility [1].

Kinase selectivity Chemical probe BMPR2 inhibition

Binding Affinity Improvement via Macrocyclization: KD 83.5 nM for Bmpr2-IN-1 vs. 186 nM for Acyclic Precursor

Macrocyclization of the acyclic precursor 1 into Bmpr2-IN-1 resulted in a 2.2-fold improvement in binding affinity to BMPR2. Isothermal titration calorimetry (ITC) revealed KD values of 186 nM for precursor 1 and 83.5 nM for Bmpr2-IN-1 [1]. Additionally, the thermodynamic signature shifted: binding of 1 was primarily enthalpy-driven, whereas Bmpr2-IN-1 binding was characterized by a favorable entropic contribution, likely due to conformational pre-organization [1].

Binding thermodynamics Macrocycle ITC

Cellular Selectivity: Weak Off-Target Activity on GSK3A/B in NanoBRET Assay vs. Acyclic Precursor

In cellular NanoBRET assays, Bmpr2-IN-1 exhibits substantially reduced off-target engagement of GSK3A/B compared to the acyclic precursor 1. Precursor 1 showed high cellular potency for GSK3A/B with an IC50 of 4.0 nM, whereas Bmpr2-IN-1 displayed only weak cellular binding, with EC50 values of 10.9 µM for GSK3A and 33.6 µM for GSK3B [1]. This >2,700-fold reduction in off-target activity underscores the improved cellular selectivity conferred by the macrocyclic scaffold [1].

Cellular target engagement NanoBRET Off-target activity

Potency Contextualization: IC50 506 nM for Bmpr2-IN-1 vs. Low-Nanomolar CDD Series in Biochemical Assays

Bmpr2-IN-1 exhibits moderate biochemical potency compared to the highly potent CDD series. In an ADP-Glo enzymatic assay, Bmpr2-IN-1 has an IC50 of 506 nM [1], whereas CDD-1115 and CDD-1653 display IC50 values of 1.8 nM and 2.8 nM, respectively, in kinase assays [2]. Notably, the cellular IC50 for CDD-1653 in a BMP-responsive luciferase reporter assay (HEK293T) is 6920 nM, indicating a substantial disconnect between biochemical and cellular potency [3]. This discrepancy highlights a key consideration: Bmpr2-IN-1 may serve as a complementary tool for investigating the relationship between biochemical inhibition and cellular efficacy, particularly given its distinct macrocyclic chemotype [1].

Enzymatic inhibition IC50 Comparative pharmacology

Thermodynamic Binding Signature: Entropically Driven Interaction of Bmpr2-IN-1 vs. Enthalpically Driven Precursor

The binding of Bmpr2-IN-1 to BMPR2 is characterized by a favorable entropic contribution (TΔS), in contrast to the predominantly enthalpy-driven (ΔH) binding of acyclic precursor 1 [1]. This shift in thermodynamic signature suggests that the conformational constraint imposed by macrocyclization reduces the entropic penalty upon binding, potentially contributing to improved selectivity and affinity [1]. While exact ΔH and TΔS values are not tabulated, the qualitative difference is a direct result of the macrocyclic design [1].

Binding thermodynamics ITC Macrocycle

Optimal Use Cases for Bmpr2-IN-1 Based on Empirical Selectivity and Affinity Data


Target Validation Studies Requiring High Kinome-Wide Selectivity

Bmpr2-IN-1 is ideally suited for experiments where minimizing off-target kinase engagement is paramount. Its S35 selectivity score of 0.01 at 1 µM ensures that observed phenotypic changes are predominantly attributable to BMPR2 inhibition, making it a valuable tool for target validation in pathways where BMPR2 signaling is implicated, such as pulmonary arterial hypertension and cancer [1]. This is particularly critical when using concentrations up to 1 µM in cellular assays to avoid confounding effects from kinases like FLT3, GSK3A, JNK1, or RIOK2 [1].

Comparative Studies Investigating Potency-Selectivity Trade-offs

Due to its moderate biochemical potency (IC50 = 506 nM) and distinct macrocyclic scaffold, Bmpr2-IN-1 serves as a complementary chemical probe to high-potency inhibitors like CDD-1115 (IC50 = 1.8 nM) and CDD-1653 (IC50 = 2.8 nM) [1][2]. Parallel evaluation of these compounds can help deconvolve whether observed cellular effects stem from high target occupancy or from selectivity-driven mechanisms, particularly given the noted discrepancy between biochemical and cellular IC50 values for CDD-1653 [3].

Biophysical Studies of Macrocycle-Target Interactions

The entropically driven binding signature of Bmpr2-IN-1, as determined by ITC, makes it a model compound for investigating the thermodynamic consequences of macrocyclization on kinase inhibition [1]. Researchers can utilize Bmpr2-IN-1 and its acyclic precursor 1 to directly compare enthalpy- vs. entropy-driven binding modes and to correlate these thermodynamic parameters with selectivity and cellular activity, thereby informing future medicinal chemistry efforts [1].

Cellular Pathway Dissection with Minimized GSK3A/B Interference

In cellular contexts where GSK3A/B activity is a known confounder, Bmpr2-IN-1 offers a distinct advantage. Its weak cellular engagement of GSK3A (EC50 = 10.9 µM) and GSK3B (EC50 = 33.6 µM) is >2,700-fold lower than that of the promiscuous precursor 1 (IC50 = 4.0 nM) [1]. This property allows for more precise dissection of BMPR2-mediated signaling events in cells, reducing the risk of off-target phenotypes driven by GSK3 inhibition [1].

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